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Compound of Interest

Compound Name: Fmoc-Dha-OH

Cat. No.: B3326540

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dha-OH (N-a-(9-fluorenylmethoxycarbonyl)-a,3-dehydroalanine) is a non-proteinogenic
amino acid that serves as a valuable building block in peptide synthesis and drug development.
Its unique a,B-unsaturated bond introduces conformational constraints and a reactive site for
Michael addition, making it a target for creating peptides with enhanced proteolytic stability,
modified secondary structures, and for the introduction of various functionalities through
bioconjugation. This technical guide provides a comprehensive overview of the chemical
properties, stability, and handling of Fmoc-Dha-OH, intended for professionals in the fields of
peptide chemistry, medicinal chemistry, and drug discovery.

Chemical Properties

Fmoc-Dha-OH is a white to off-white solid. Its core chemical and physical properties are
summarized in the table below for easy reference.
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Property Value

Molecular Formula C1sH1sNOa

Molecular Weight 309.32 g/mol [1][2]

CAS Number 261522-33-2[1][2]

Appearance White to off-white solid[1]

Boiling Point 534.3 £ 42.0 °C at 760 mmHg([3]
Density 1.3+ 0.1 g/cm3[3]

Solubility Soluble in DMSO (100 mg/mL)[1]

Stability and Handling

Proper storage and handling of Fmoc-Dha-OH are crucial to maintain its integrity and reactivity
for research applications.

Storage: For long-term storage, Fmoc-Dha-OH should be kept at 4°C and protected from light.
[2] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for
up to six months or at -20°C for up to one month, with protection from light being essential.[1] It
is advisable to allow the compound to warm to room temperature in a desiccator before
opening to prevent moisture absorption, which can compromise its stability.

Stability Profile: The stability of Fmoc-Dha-OH is influenced by its two key structural features:
the base-labile Fmoc protecting group and the reactive dehydroalanine moiety.

» pH Stability: The Fmoc group is notoriously unstable under basic conditions.[4] Standard
Fmoc deprotection in solid-phase peptide synthesis (SPPS) is achieved using a solution of
piperidine in a polar aprotic solvent like DMF.[4] Consequently, Fmoc-Dha-OH will readily
decompose in the presence of strong bases. While stable under acidic conditions typically
used for cleavage of side-chain protecting groups (e.g., trifluoroacetic acid), the
dehydroalanine residue itself can be susceptible to hydration under strongly acidic agueous
conditions, leading to the formation of a pyruvoyl group.[5] Neutral to slightly basic conditions
(pH 7-8) have been noted as necessary for some reactions involving dehydroalanine
residues.[4]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2279071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5270462/
https://pubmed.ncbi.nlm.nih.gov/2279071/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5270462/
https://pubmed.ncbi.nlm.nih.gov/2279071/
https://www.rsc.org/suppdata/cc/b8/b815888f/b815888f.pdf
https://www.rsc.org/suppdata/cc/b8/b815888f/b815888f.pdf
https://pubmed.ncbi.nlm.nih.gov/2279071/
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5270462/
https://pubmed.ncbi.nlm.nih.gov/2279071/
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1385/0-89603-273-6:17
https://experiments.springernature.com/articles/10.1385/0-89603-273-6:17
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16901114/
https://experiments.springernature.com/articles/10.1385/0-89603-273-6:17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Thermal Stability: While a specific decomposition temperature for Fmoc-Dha-OH is not
readily available, high temperatures, particularly in solution, can promote degradation. It has
been observed that thermal cleavage of the Fmoc group can occur at temperatures around
120°C in DMSO.

» Reactivity with Nucleophiles: The a,B-unsaturated carbonyl system in the dehydroalanine
residue makes it an electrophile and susceptible to Michael addition by nucleophiles.[5] This
reactivity is a key feature for its use in bioconjugation. Thiols, such as the side chain of
cysteine or glutathione, are particularly reactive towards dehydroalanine. This reaction is pH-
dependent, with the rate increasing at higher pH values due to the increased concentration
of the more nucleophilic thiolate anion.

Experimental Protocols
Synthesis of Fmoc-Dha-OH

A common laboratory-scale synthesis of Fmoc-Dha-OH involves the dehydration of an N-
Fmoc-L-serine derivative. One reported method involves the formation of a mesylate from
Fmoc-Ser-OH followed by a base-mediated elimination.

Diagram of the Synthesis Workflow:
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Caption: General workflow for the synthesis of Fmoc-Dha-OH.

Detailed Protocol:
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e Mesylation of Fmoc-Ser-OH:

o Dissolve Fmoc-Ser-OH in an appropriate anhydrous solvent (e.g., dichloromethane) under
an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0°C in an ice bath.
o Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

o Slowly add methanesulfonyl chloride (MsCI, 1.1 equivalents) dropwise to the stirred
solution.

o Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer
chromatography (TLC).

o Upon completion, quench the reaction with water and perform a standard aqueous
workup. The organic layer is washed with dilute acid, water, and brine, then dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield
crude Fmoc-Ser(OMs)-OH.

o Base-mediated Elimination:

o Dissolve the crude Fmoc-Ser(OMs)-OH in a suitable solvent (e.g., tetrahydrofuran or
dichloromethane).

o Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]Jundec-7-ene (DBU, 1.5
equivalents).

o Stir the reaction at room temperature and monitor its progress by TLC. The reaction is
typically complete within a few hours.

o Once the starting material is consumed, concentrate the reaction mixture under reduced

pressure.
o Purification:

o The crude Fmoc-Dha-OH can be purified by flash column chromatography on silica gel
using a gradient of ethyl acetate in hexanes containing a small percentage of acetic acid
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to ensure protonation of the carboxylic acid.

o Combine the fractions containing the pure product and evaporate the solvent to yield
Fmoc-Dha-OH as a solid.

Incorporation of Fmoc-Dha-OH into Peptides via SPPS

Fmoc-Dha-OH can be incorporated into a growing peptide chain using standard solid-phase
peptide synthesis (SPPS) protocols.

Diagram of the SPPS Cycle for Fmoc-Dha-OH Incorporation:
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Caption: Standard SPPS cycle for incorporating Fmoc-Dha-OH.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/product/b3326540?utm_src=pdf-body-img
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Protocol:

Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.

o Activation: In a separate vessel, dissolve Fmoc-Dha-OH (3-5 equivalents relative to the
resin loading) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95
equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the
amino acid). Allow the activation to proceed for a few minutes.

e Coupling: Add the activated Fmoc-Dha-OH solution to the resin. Agitate the mixture for 1-2
hours at room temperature.

» Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess
reagents and byproducts.

e Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20
minutes to remove the Fmoc group from the newly added dehydroalanine residue.

e Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-
piperidine adduct. The resin is now ready for the next coupling cycle.

Reactivity and Applications

The electrophilic nature of the a,3-unsaturated system in dehydroalanine is a key feature that is
exploited in various applications.

Michael Addition with Thiols

The reaction of dehydroalanine with thiols, such as the side chain of cysteine, is a powerful tool
for creating thioether crosslinks in peptides and for conjugating molecules to peptides and
proteins.

Diagram of Michael Addition of a Thiol to Dehydroalanine:
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Caption: Reaction pathway for the Michael addition of a thiol to a dehydroalanine residue.
This reaction can be used to:

e Form lanthionine and methyllanthionine bridges: These thioether crosslinks are found in a
class of ribosomally synthesized and post-translationally modified peptides known as
lantibiotics, which often exhibit potent antimicrobial activity.

 Site-specific bioconjugation: Dehydroalanine can be introduced into a peptide sequence as a
"handle" for the specific attachment of drugs, imaging agents, or other molecules containing
a thiol group. This allows for precise control over the location of conjugation.

Conclusion

Fmoc-Dha-OH is a versatile and valuable reagent for peptide chemists and drug development
professionals. Its ability to introduce conformational constraints and a reactive handle for
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bioconjugation makes it a powerful tool for designing novel peptides with tailored properties. A
thorough understanding of its chemical properties, stability, and reactivity is essential for its
successful application in the synthesis of complex peptide-based molecules. By following the
appropriate handling, storage, and reaction protocols, researchers can effectively harness the
potential of Fmoc-Dha-OH in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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